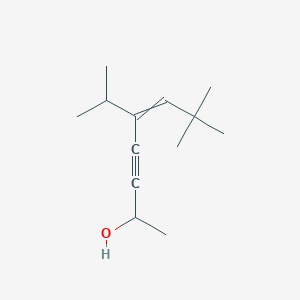
7,7-Dimethyl-5-(propan-2-yl)oct-5-en-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethyl-5-(propan-2-yl)oct-5-en-3-yn-2-ol is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a combination of alkene and alkyne functional groups, making it a versatile molecule in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-5-(propan-2-yl)oct-5-en-3-yn-2-ol typically involves multiple steps, starting with the appropriate precursors. One common approach is the alkyne metathesis reaction , where a suitable alkyne precursor is reacted with a suitable alkene in the presence of a catalyst, such as a Grubbs catalyst. The reaction conditions often require an inert atmosphere, low temperatures, and the use of anhydrous solvents to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and the desired purity of the final product. Industrial production also emphasizes the importance of optimizing reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 7,7-Dimethyl-5-(propan-2-yl)oct-5-en-3-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes, ketones, or carboxylic acids, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can convert the alkyne group to an alkene or even further to an alkane.
Substitution: Substitution reactions can introduce different functional groups into the molecule, such as halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (e.g., sodium cyanide, NaCN) are often used in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, ketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Halogenated compounds, cyanides.
Scientific Research Applications
7,7-Dimethyl-5-(propan-2-yl)oct-5-en-3-yn-2-ol has several applications in scientific research, including:
Chemistry: The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: It can be used as a probe or intermediate in the study of biological systems, particularly in the development of new drugs or therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which 7,7-Dimethyl-5-(propan-2-yl)oct-5-en-3-yn-2-ol exerts its effects depends on its specific application. In drug design, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, but often include binding to active sites, altering enzyme activity, or modulating signaling pathways.
Comparison with Similar Compounds
7,7-Dimethyl-5-(propan-2-yl)oct-5-en-3-yn-1-ol
5-(Propan-2-yl)oct-5-en-3-yn-2-ol
7,7-Dimethyl-5-(propan-2-yl)oct-5-en-3-yn-3-ol
Uniqueness: 7,7-Dimethyl-5-(propan-2-yl)oct-5-en-3-yn-2-ol stands out due to its specific arrangement of functional groups, which can influence its reactivity and interactions. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
919516-30-6 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
7,7-dimethyl-5-propan-2-yloct-5-en-3-yn-2-ol |
InChI |
InChI=1S/C13H22O/c1-10(2)12(8-7-11(3)14)9-13(4,5)6/h9-11,14H,1-6H3 |
InChI Key |
AJBDCRYHPUOFFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=CC(C)(C)C)C#CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















